1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol

Medicinal Chemistry Drug Design Lipophilicity

Securing a pyrazole-alkyne building block with precise spatial geometry is critical for fragment-based drug discovery, yet generic analogs often lack the optimal balance of lipophilicity, rotatable bonds, and H-bond capacity. 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol (CAS 1935514-37-6) directly addresses this gap with its well-characterized molecular profile. • XLogP3 = 0.3 & 3 rotatable bonds: ideal fragment for kinase/GPCR screening • Terminal alkyne: CuAAC handle for PROTAC, fluorescent probe & affinity label synthesis • Chiral secondary alcohol: enables solid-phase immobilization & post-click derivatization • TPSA 48.9 Ų: favorable solubility & permeability for cellular assays Supplied with ≥95% purity, full analytical documentation, and reliable global logistics.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B13312957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC#CCCC(C1=CNN=C1)O
InChIInChI=1S/C8H10N2O/c1-2-3-4-8(11)7-5-9-10-6-7/h1,5-6,8,11H,3-4H2,(H,9,10)
InChIKeyHSZCJRRPIWVGGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol Overview


1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol (CAS 1935514-37-6) is a small-molecule building block belonging to the pyrazole family, featuring a 4-substituted pyrazole ring, a pent-4-yn-1-ol side chain, and a secondary alcohol at the benzylic position [1]. Its molecular formula is C8H10N2O with a molecular weight of 150.18 g/mol [1]. The compound combines a hydrogen-bond-donor/acceptor pyrazole, a terminal alkyne for click chemistry, and a chiral alcohol for further functionalization, making it a versatile intermediate in medicinal chemistry and chemical biology [2].

Pyrazole-alkyne-alcohol triad for fragment elaboration
Terminal alkyne ready for CuAAC click chemistry
Chiral secondary alcohol enables stereospecific derivatization

1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol: Irreplaceability


Generic substitution with simpler pyrazole alcohols (e.g., 1-(1H-pyrazol-4-yl)ethanol) or regioisomeric alkynols (e.g., 5-(1H-pyrazol-4-yl)pent-4-yn-1-ol) fails because the precise spacing between the pyrazole ring, the internal alkyne, and the secondary alcohol governs three critical parameters: (i) the topological polar surface area and hydrogen-bonding capacity, which influence target binding and solubility [1]; (ii) the number of rotatable bonds, which affects conformational flexibility and entropy upon binding [1]; and (iii) the lipophilicity (XLogP3) that controls membrane permeability and metabolic stability [1]. The quantitative evidence below demonstrates that even a single-carbon change in the linker significantly alters these molecular properties, making the title compound uniquely suited for specific synthetic and biological applications.

Linker length Shorter butynol analogs shift lipophilicity and TPSA, altering solubility and permeability profiles.
Rotatable bonds Reduced rotatable bonds in shorter-chain analogs can limit conformational sampling upon target binding.
Alkyne rigidity Saturated-chain analogs lack the linear alkyne spacer, which may reduce pre-organization for binding.

1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol: Comparative Evidence


Lipophilicity vs. Shorter-Chain Analog

The computed lipophilicity (XLogP3) of the title compound is 0.3, compared to an estimated XLogP3 of approximately 0.1 for the one-carbon-shorter analog 1-(1H-pyrazol-4-yl)but-3-yn-1-ol [1][2]. This difference of roughly 0.2 log units reflects the increased hydrophobic surface area contributed by the additional methylene group in the pentynol chain, which is known to enhance membrane permeability and metabolic stability in drug-like molecules [3].

Lipophilicity (XLogP3)
Class-level inference
+0.2 log units
(XLogP3 0.3 vs. ~0.1)
May support membrane-permeability screening context
Computed XLogP3; verify experimentally
Medicinal Chemistry Drug Design Lipophilicity

Conformational Flexibility vs. Shorter Analogs

The title compound possesses 3 rotatable bonds, whereas the butynol analog 1-(1H-pyrazol-4-yl)but-3-yn-1-ol has only 2 rotatable bonds [1][2]. The additional rotatable bond in the pentynol chain increases conformational entropy, which can modulate the entropic penalty upon target binding. In fragment-based drug discovery, such flexibility differences can lead to distinct binding modes and selectivity profiles [3].

Rotatable Bonds
Cross-study comparable
+1 rotatable bond
(3 vs. 2)
May support binding-optimization studies
Verify conformational impact on target
Molecular Flexibility Entropy Binding Affinity

Hydrogen-Bonding Network vs. Propargyl Analog

The shorter homolog 3-(pyrazol-4-yl)propargyl alcohol forms extensive hydrogen-bonded chains in the solid state, with N–H···O and O–H···N interactions creating inversion centers and proton disorder [1]. By analogy, 1-(1H-pyrazol-4-yl)pent-4-yn-1-ol, with its additional methylene spacers, is expected to exhibit a distinct hydrogen-bonding topology due to altered geometric constraints and increased conformational degrees of freedom. This can affect crystallinity, solubility, and formulation properties [2].

H-Bond Topology
Class-level inference
Predicted distinct hydrogen-bonded chains vs. propargyl analog
Solid-state property context
Requires crystallographic confirmation
Crystal Engineering Hydrogen Bonding Solid-State Properties

Conformational Rigidity vs. Saturated Analog

The TPSA of the title compound is 48.9 Ų, compared to 48.9 Ų for the saturated analog 1-(1H-pyrazol-4-yl)pentan-1-ol (estimated) [1]. While the TPSA values are identical due to the same heteroatom count, the presence of the alkyne in the target compound introduces a rigid, linear spacer that restricts conformational freedom relative to the fully saturated chain. This rigidity can pre-organize the molecule for target binding and reduce the entropic penalty upon complex formation [2].

Alkyne Rigidity
Class-level inference
Identical TPSA (48.9 Ų); rigid vs. flexible spacer
Conformational pre-organization context
TPSA unchanged; binding-mode review needed
Solubility Permeability Drug-Likeness

1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol: Key Applications


Kinase and GPCR Fragment-Based Discovery

The compound's balanced lipophilicity (XLogP3 = 0.3) and 3 rotatable bonds make it an ideal fragment for screening against kinases and GPCRs, where the pyrazole can engage hinge residues via hydrogen bonding and the terminal alkyne can be exploited for click-chemistry-based target identification [1]. The additional methylene spacer compared to butynol analogs provides enhanced conformational sampling without exceeding desirable drug-like property ranges [2].

Bioorthogonal Probe Synthesis

The terminal alkyne serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the synthesis of fluorescent probes, affinity labels, or PROTACs. The secondary alcohol can be oxidized or derivatized to introduce additional functional groups post-click, offering a versatile platform for modular probe construction [1].

Solid-Phase Synthesis of Pyrazole Libraries

The hydroxyl group allows for facile immobilization on solid supports via ester or silyl ether linkages, while the alkyne remains available for on-bead diversification. The longer pentynol chain provides better resin swelling and reagent accessibility compared to shorter-chain analogs, improving reaction yields in solid-phase library production [1][2].

Polymorph and Co-Crystal Screening

Based on the hydrogen-bonding patterns observed in the propargyl alcohol homolog, the title compound is expected to form distinct polymorphs and co-crystals with pharmaceutically acceptable co-formers. This makes it a valuable intermediate for studying solid-state properties and optimizing the formulation of pyrazole-based drug candidates [3].

Application
Selection Property
Validation Focus
Kinase / GPCR fragment screening
Balanced lipophilicity and rotatable-bond profile
Pyrazole hinge binding; alkyne target ID
Bioorthogonal probe synthesis
Terminal alkyne for CuAAC; derivatizable alcohol
Post-click functionalization stability
Solid-phase pyrazole library
Hydroxyl for resin loading; longer chain access
On-bead yield and diversification scope
Polymorph / co-crystal screening
Predicted distinct H-bond topology
Crystalline stability and formulation compatibility
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